molecular formula C62H85N13O18 B14727012 Actinomycin D, 7-nitro- CAS No. 6184-25-4

Actinomycin D, 7-nitro-

Cat. No.: B14727012
CAS No.: 6184-25-4
M. Wt: 1300.4 g/mol
InChI Key: MAGBENPDGUMOCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Actinomycin D, 7-nitro- involves the nitration of actinomycin D. This process typically requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the actinomycin D molecule .

Industrial Production Methods

Industrial production of Actinomycin D, 7-nitro- follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce actinomycin D, followed by chemical modification to introduce the nitro group at the desired position. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Actinomycin D, 7-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Actinomycin D, 7-nitro- has a wide range of applications in scientific research:

Mechanism of Action

Actinomycin D, 7-nitro- exerts its effects by binding to DNA and inhibiting RNA synthesis. The nitro group enhances its binding affinity to DNA, making it a potent inhibitor of transcription. The compound intercalates into the DNA helix, preventing the elongation of RNA chains by RNA polymerase. This leads to a decrease in mRNA production and subsequent protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Actinomycin D, 7-nitro- is unique due to the presence of the nitro group, which enhances its DNA-binding affinity and potentially its anti-cancer activity. This modification allows for more effective inhibition of RNA synthesis compared to other derivatives .

Properties

CAS No.

6184-25-4

Molecular Formula

C62H85N13O18

Molecular Weight

1300.4 g/mol

IUPAC Name

2-amino-4,6-dimethyl-7-nitro-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H85N13O18/c1-26(2)42-59(85)73-21-17-19-35(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)91-32(11)44(55(81)65-42)67-53(79)34-23-37(75(89)90)30(9)51-46(34)64-47-40(41(63)50(78)31(10)52(47)93-51)54(80)68-45-33(12)92-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)36-20-18-22-74(36)60(86)43(27(3)4)66-56(45)82/h23,26-29,32-33,35-36,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)

InChI Key

MAGBENPDGUMOCL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)[N+](=O)[O-]

Origin of Product

United States

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